molecular formula C11H12O5 B7880357 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B7880357
M. Wt: 224.21 g/mol
InChI Key: WHHNWLVBJRHUTE-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxine, characterized by the presence of methoxy groups at positions 5 and 8, and an aldehyde group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    Reduction: 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    5,8-Dimethoxy-1,4-benzodioxine: Lacks the aldehyde group, which may limit its applications in certain synthetic routes.

Uniqueness

The presence of both methoxy groups and an aldehyde group in 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions in biological systems and synthetic processes, distinguishing it from similar compounds.

Properties

IUPAC Name

5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNWLVBJRHUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)OC)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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